molecular formula C20H15FN4O2S B2753943 (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile CAS No. 477298-50-3

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile

Cat. No. B2753943
CAS RN: 477298-50-3
M. Wt: 394.42
InChI Key: HOHPZKSKIDDJKI-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The synthesis and evaluation of heteroarylacrylonitriles, including compounds similar to the one , have been studied for their cytotoxic activities against various cancer cell lines. For instance, compounds substituted with triazoles or benzimidazoles at certain positions showed significant in vitro cytotoxic potency. The structure-activity relationships (SAR) highlighted the importance of substituent variation at specific positions for enhancing cytotoxicity. Such compounds induced apoptosis in cancer cells, suggesting their potential as anticancer agents (Sa̧czewski et al., 2004).

Optoelectronic and Nonlinear Optical Properties

Thiophene dyes related to the compound of interest have been designed for optoelectronic devices aimed at protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, indicating their usefulness in photonics and optoelectronic devices (Anandan et al., 2018).

Chemosensor Applications

Benzimidazole derivatives, including compounds structurally related to the query molecule, have been explored for their potential as chemosensors for different cations. These studies involved synthesis, crystal structure determination, and spectroscopic analysis to evaluate their selectivity towards various metal ions, indicating their application in detecting and quantifying metal ions in different environments (Hranjec et al., 2012).

Antimicrobial Activity

Research on the synthesis of furan compounds, including acrylonitriles with specific substituents, revealed strong antibacterial activity against Staphylococcus aureus, suggesting their potential as antimicrobial agents. This demonstrates the broad spectrum of biological activities that can be targeted by manipulating the molecular structure of acrylonitriles (Hirao et al., 1971).

properties

IUPAC Name

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-2-13-3-5-14(6-4-13)18-12-28-20(24-18)15(10-22)11-23-16-7-8-17(21)19(9-16)25(26)27/h3-9,11-12,23H,2H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHPZKSKIDDJKI-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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